![molecular formula C19H25N2O4+ B1265069 (S,S)-formoterol(1+)](/img/structure/B1265069.png)
(S,S)-formoterol(1+)
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Overview
Description
(S,S)-formoterol(1+) is an ammonium ion resulting from the protonation of the non-formylated amino group of (S,S)-formoterol. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (S,S)-formoterol. It is an enantiomer of an arformoterol(1+).
Scientific Research Applications
1. Potency and Selectivity in Bronchodilation
Formoterol is noted for its high potency and selectivity as a β2-adrenoceptor agonist. Its clinical advantages include a rapid onset of action combined with a prolonged duration, exceeding 12 hours. This makes it an effective bronchodilator, particularly beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) (Anderson, 1993).
2. Influence on Airway Smooth Muscle Cells
Studies demonstrate that formoterol has a significant impact on the contraction and calcium signaling of airway smooth muscle cells. This action is crucial in understanding how it relaxes the smooth muscle cells of intrapulmonary airways (Delmotte & Sanderson, 2010).
3. Reversal of Muscle Wasting in Cancer Cachexia
Formoterol has been effective in reversing muscle wasting associated with experimental cancer cachexia. This is particularly notable in combination treatments, showing a potent effect in muscle recovery and overall survival improvement in cachectic models (Toledo et al., 2016).
4. Treatment of Chronic Obstructive Pulmonary Disease (COPD)
Formoterol has shown significant efficacy in treating COPD. Studies have found that it reduces symptoms, increases the number of symptom-free days, and improves lung function in COPD patients (Aalbers et al., 2002).
5. Efficacy in Asthma Management
Formoterol demonstrates effective bronchodilation that persists up to 12 hours in patients with reversible obstructive respiratory disease, including asthma. Its quick onset and durability make it advantageous for treating nocturnal and exercise-induced asthma (Bartow & Brogden, 1998).
6. Impact on Whole Body Protein Rates and Gender-Specific Effects
Formoterol has been observed to have gender-dimorphic effects on protein turnover, showing different impacts on protein synthesis and degradation in men and women. This underlines its potential as a treatment for conditions like sarcopenia (Lee et al., 2015).
7. Cardiovascular Safety in Cancer Cachexia Treatment
In the context of cancer cachexia, formoterol treatment does not adversely affect heart function. This highlights its safety profile, especially in cachectic conditions where muscle wasting is a significant concern (Toledo et al., 2014).
properties
Molecular Formula |
C19H25N2O4+ |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
[(2S)-2-(3-formamido-4-hydroxyphenyl)-2-hydroxyethyl]-[(2S)-1-(4-methoxyphenyl)propan-2-yl]azanium |
InChI |
InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/p+1/t13-,19+/m0/s1 |
InChI Key |
BPZSYCZIITTYBL-ORAYPTAESA-O |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)OC)[NH2+]C[C@H](C2=CC(=C(C=C2)O)NC=O)O |
SMILES |
CC(CC1=CC=C(C=C1)OC)[NH2+]CC(C2=CC(=C(C=C2)O)NC=O)O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)[NH2+]CC(C2=CC(=C(C=C2)O)NC=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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